molecular formula C16H20N2O5S B2639069 methyl 4-(N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)sulfamoyl)benzoate CAS No. 1795303-76-2

methyl 4-(N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)sulfamoyl)benzoate

Cat. No. B2639069
CAS RN: 1795303-76-2
M. Wt: 352.41
InChI Key: BBBTZNQEPWMSEX-UHFFFAOYSA-N
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Description

Methyl 4-(N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)sulfamoyl)benzoate, also known as MPSPB, is a sulfonamide compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to possess anti-inflammatory, anti-tumor, and anti-bacterial properties, making it a promising candidate for the development of new drugs.

Scientific Research Applications

Ligand Design for Metal Complexes

The interest in 1,3-diketones lies in their potential as versatile building blocks for constructing highly emissive metal complexes. These complexes find applications in organic light-emitting diodes (OLEDs) . Methyl 4-(N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)sulfamoyl)benzoate can serve as a ligand due to its specific structure, which includes a carboxymethyl group and an electron-donating fragment. These features contribute to robust light-harvesting characteristics in metal complexes.

Dye-Sensitized Solar Cells (DSSCs)

Aromatic β-diketones, including methyl 4-(N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)sulfamoyl)benzoate, are promising ligands for creating strong light-absorbing metal complexes in DSSCs . The asymmetric nature of these β-diketones makes them valuable for this purpose.

Antimicrobial Properties

While not directly studied for this compound, related methyl 4-hydroxybenzoate derivatives are commonly used as antimicrobial preservatives in foods, drugs, and cosmetics . Further research could explore the antimicrobial potential of this specific compound.

Tuberculosis Drug Development

Imidazole-containing compounds, such as those with a similar structure, have been evaluated for anti-tubercular activity . Investigating the effects of methyl 4-(N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)sulfamoyl)benzoate against Mycobacterium tuberculosis could be a valuable avenue.

Spectroscopic Studies

Experimental studies involving Fourier-transform infrared (FTIR) and Raman spectroscopy could provide insights into the vibrational modes and molecular interactions of this compound .

Crystallography and Hydrogen Bonding

The single-crystal X-ray diffraction analysis of methyl 4-(N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)sulfamoyl)benzoate can reveal its crystal structure and hydrogen bonding patterns . Understanding these aspects contributes to its overall properties.

properties

IUPAC Name

methyl 4-[[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]sulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5S/c1-18-11-3-4-14(18)15(19)9-10-17-24(21,22)13-7-5-12(6-8-13)16(20)23-2/h3-8,11,15,17,19H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBBTZNQEPWMSEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CCNS(=O)(=O)C2=CC=C(C=C2)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-(N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)sulfamoyl)benzoate

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